![molecular formula C17H17ClN2O5S B6520971 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide CAS No. 896333-88-3](/img/structure/B6520971.png)
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide” is a complex organic compound. It has a molecular weight of 476.93 and a molecular formula of C22 H21 Cl N2 O6 S . The compound is a racemic mixture .
Synthesis Analysis
The synthesis of this compound could involve several steps. One of the key components, 4-chlorobenzenesulfonyl chloride, is used in the synthesis of precursors for the 3,4-pyridyne generation . The synthesis of 4-chlorobenzenesulfonyl chloride involves mixing 4-chlorobenzene and chlorosulfuric acid at 35 ℃, heating for two hours at 80 ℃, and discharging the contents of the reactor into ice water .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COc1cccc(CNC(C(NCC(c2ccco2)S(c2ccc(cc2)[Cl])(=O)=O)=O)=O)c1 . This indicates the presence of a methoxyphenyl group, a cyclopropyl group, a furan ring, and a 4-chlorobenzenesulfonyl group in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzenesulfonyl chloride, a component of the compound, include a melting point of 50-52 °C (lit.), a boiling point of 141 °C/15 mmHg (lit.), and a flash point of 226 °F . It is a solid form and is soluble in toluene . The compound is sensitive to moisture .Scientific Research Applications
- Researchers investigate CBSE’s impact on tumor growth, metastasis, and apoptosis pathways. Preclinical studies explore its efficacy against various cancer types, including breast, lung, and colon cancers .
- Studies explore CBSE’s impact on pro-inflammatory cytokines, NF-κB signaling, and immune responses. Potential applications include managing chronic inflammatory diseases .
- Research investigates CBSE’s potential in Alzheimer’s, Parkinson’s, and other neurodegenerative diseases. It could be a novel therapeutic avenue .
- Scientists study its impact on endothelial function, vascular tone, and oxidative stress. CBSE might contribute to preventing hypertension and improving heart health .
- Investigations focus on CBSE as an alternative to conventional antibiotics, especially in the context of drug-resistant pathogens .
Anti-Cancer Therapeutics
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Health
Antimicrobial Activity
Chemical Biology and Drug Design
These applications highlight CBSE’s versatility and potential impact across diverse scientific domains. As research continues, we anticipate further discoveries and innovative uses for this intriguing compound . 🌟
Safety and Hazards
4-Chlorobenzenesulfonyl chloride, a component of the compound, is classified as Eye Damage 1 and Skin Corrosion 1B . It has hazard statements H314 and precautionary statements P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGMQDTYARONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.